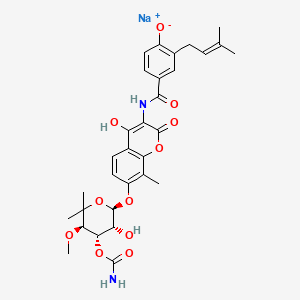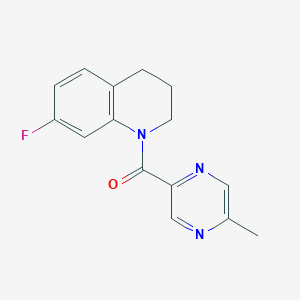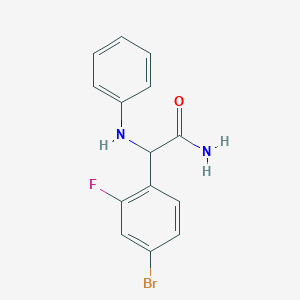![molecular formula C16H19NO2S B7559124 N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide, also known as PETCA, is a chemical compound that belongs to the class of thiophene derivatives. PETCA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammation, cancer, and neurodegeneration. This compound has also been reported to regulate the expression of certain genes that are involved in disease progression.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been reported to protect neurons from oxidative stress and prevent neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has several advantages and limitations for lab experiments. This compound is a relatively stable compound and can be synthesized in good yield and purity. This compound is also soluble in various solvents, which makes it easy to handle in the laboratory. However, this compound has limited solubility in water, which may pose a challenge in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has several potential applications in the field of medicinal chemistry. Future research should focus on elucidating the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Further studies are also required to optimize the synthesis of this compound and improve its solubility in water. In addition, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine its safety and efficacy in vivo. Overall, this compound has the potential to be a valuable therapeutic agent in the treatment of various diseases, and further research is warranted to fully explore its potential.
Synthesemethoden
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide can be synthesized by the reaction of 2-bromoethyl 2-thiophenecarboxylate with 2-isopropoxyphenol in the presence of a base. The resulting product is then treated with an amine to yield this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by varying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide has been investigated for its potential application as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound. This compound has also been shown to inhibit the activity of certain enzymes and receptors that are involved in disease progression. The potential applications of this compound in the treatment of various diseases make it an attractive target for further research.
Eigenschaften
IUPAC Name |
N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11(2)19-14-8-5-4-7-13(14)12(3)17-16(18)15-9-6-10-20-15/h4-12H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCXZCALCOKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-[(2-phenoxypyridin-4-yl)methyl]propanamide](/img/structure/B7559071.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)